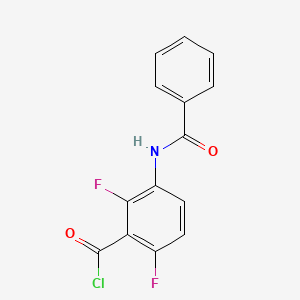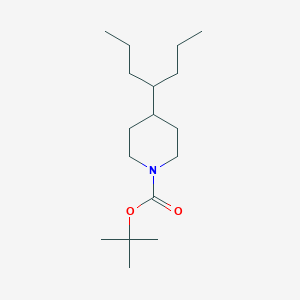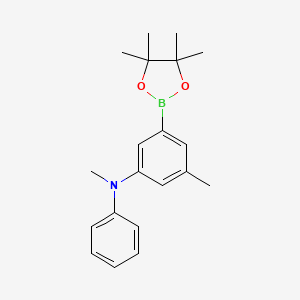
N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the chemical formula C24H26BNO2. It is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by the presence of a boronic ester group, which makes it a valuable intermediate in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of N,3-dimethylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amines .
Scientific Research Applications
N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(Dimethylamino)phenylboronic Acid Pinacol Ester
Uniqueness
N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific structural features, which include the combination of a boronic ester group and a dimethylamino group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
883727-37-5 |
|---|---|
Molecular Formula |
C20H26BNO2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N,3-dimethyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C20H26BNO2/c1-15-12-16(21-23-19(2,3)20(4,5)24-21)14-18(13-15)22(6)17-10-8-7-9-11-17/h7-14H,1-6H3 |
InChI Key |
LCWRRMMSHYIVEK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


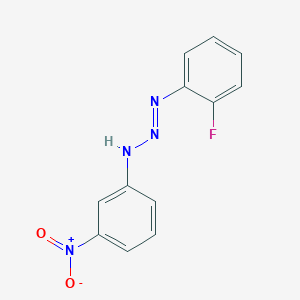
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)

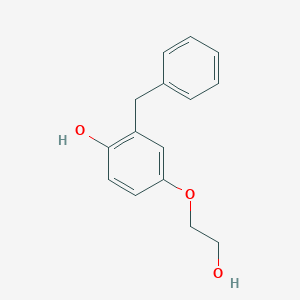
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)

![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)
